molecular formula C14H11NO3 B11773226 Ethyl 5-(4-cyanophenyl)furan-2-carboxylate

Ethyl 5-(4-cyanophenyl)furan-2-carboxylate

Cat. No.: B11773226
M. Wt: 241.24 g/mol
InChI Key: MJEIEKUEKCZSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-cyanophenyl)furan-2-carboxylate is a heterocyclic compound that belongs to the class of furans It is characterized by the presence of a furan ring substituted with an ethyl ester group at the 2-position and a 4-cyanophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(4-cyanophenyl)furan-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 5-(4-cyanophenyl)furan-2-carboxylic acid with 1,1’-carbonyldiimidazole in tetrahydrofuran at 40°C for 1 hour, followed by the addition of ethanol and further reaction at 20°C for 18 hours . This method yields the desired compound with a good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes scaling up the reaction conditions, ensuring proper mixing and temperature control, and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-cyanophenyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form dicarbonyl compounds.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.

    Substitution: Alcohols or amines can react with the ester group in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Dicarbonyl compounds.

    Reduction: Amines.

    Substitution: Amides or alcohols, depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(4-cyanophenyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-cyanophenyl)furan-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Ethyl 5-(4-cyanophenyl)furan-2-carboxylate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    5-(4-cyanophenyl)furan-2-carboxylic acid: The carboxylic acid analog of the compound.

    Ethyl 5-(4-aminophenyl)furan-2-carboxylate: Similar structure but with an amino group instead of a nitrile group.

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

ethyl 5-(4-cyanophenyl)furan-2-carboxylate

InChI

InChI=1S/C14H11NO3/c1-2-17-14(16)13-8-7-12(18-13)11-5-3-10(9-15)4-6-11/h3-8H,2H2,1H3

InChI Key

MJEIEKUEKCZSLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.